molecular formula C11H12N4O3 B12948531 4-((1-Methyl-5-nitro-1H-imidazol-2-yl)methoxy)aniline CAS No. 61800-00-8

4-((1-Methyl-5-nitro-1H-imidazol-2-yl)methoxy)aniline

Cat. No.: B12948531
CAS No.: 61800-00-8
M. Wt: 248.24 g/mol
InChI Key: VBAMLFNMCOWNJI-UHFFFAOYSA-N
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Description

4-((1-Methyl-5-nitro-1H-imidazol-2-yl)methoxy)aniline is a nitroimidazole-aniline hybrid compound characterized by a methoxy-linked aniline group attached to a 1-methyl-5-nitroimidazole scaffold. The nitroimidazole moiety is known for its electron-withdrawing properties and bioactivity, particularly in antimicrobial and antiparasitic agents .

Properties

CAS No.

61800-00-8

Molecular Formula

C11H12N4O3

Molecular Weight

248.24 g/mol

IUPAC Name

4-[(1-methyl-5-nitroimidazol-2-yl)methoxy]aniline

InChI

InChI=1S/C11H12N4O3/c1-14-10(13-6-11(14)15(16)17)7-18-9-4-2-8(12)3-5-9/h2-6H,7,12H2,1H3

InChI Key

VBAMLFNMCOWNJI-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CN=C1COC2=CC=C(C=C2)N)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

The synthesis of 4-((1-Methyl-5-nitro-1H-imidazol-2-yl)methoxy)aniline typically involves multiple steps. One common method starts with the reaction of 2-hydroxyimidazole with methanol to form 2-hydroxymethylimidazole. This intermediate is then nitrated to produce 1-methyl-5-nitro-2-hydroxymethylimidazole. Finally, this compound is reacted with aniline under specific conditions to yield this compound .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of catalysts and controlled reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-((1-Methyl-5-nitro-1H-imidazol-2-yl)methoxy)aniline undergoes various chemical reactions, including:

    Oxidation: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.

    Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions, where the amino group directs incoming electrophiles to the ortho and para positions on the benzene ring.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and electrophiles such as halogens and nitro groups. Major products formed from these reactions include various substituted anilines and imidazole derivatives .

Scientific Research Applications

4-((1-Methyl-5-nitro-1H-imidazol-2-yl)methoxy)aniline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s imidazole ring is known for its biological activity, making it a candidate for studying enzyme inhibition and receptor binding.

    Medicine: Derivatives of this compound have shown potential as antimicrobial and anticancer agents due to their ability to interfere with cellular processes.

    Industry: It is used in the production of dyes, pigments, and other materials that require stable and reactive intermediates

Mechanism of Action

The mechanism of action of 4-((1-Methyl-5-nitro-1H-imidazol-2-yl)methoxy)aniline involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can damage cellular components, leading to antimicrobial and anticancer effects. The imidazole ring can bind to metal ions and enzymes, inhibiting their activity and disrupting biological pathways .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The following table summarizes key structural differences and similarities between 4-((1-Methyl-5-nitro-1H-imidazol-2-yl)methoxy)aniline and related compounds:

Compound Name Core Structure Substituents Key Functional Groups Potential Applications
This compound Imidazole-aniline - 1-Methyl
- 5-Nitro
- Methoxy bridge
Nitro (electron-withdrawing), methoxy (electron-donating) Antimicrobial agents, intermediates for sulfonamide derivatives
4-(5,7-Dichloro-1H-benzo[d]imidazol-2-yl)aniline () Benzimidazole-aniline - 5,7-Dichloro
- No methoxy bridge
Chloro (electron-withdrawing), aniline Enzyme inhibition, receptor modulation in drug discovery
4-(1H-Imidazol-1-yl)aniline () Imidazole-aniline - No nitro or methyl groups
- Direct imidazole-aniline linkage
Unsubstituted imidazole, aniline Precursor for benzamide derivatives in kinase inhibition
3-(1-Methyl-5-nitro-1H-imidazol-2-yl)-...sulfinic acid p-tolyl ester () Nitroimidazole-sulfinic acid - 1-Methyl-5-nitroimidazole
- Sulfinic acid ester
Nitro, sulfinic acid Antimicrobial or antiparasitic agents

Key Observations :

  • Methoxy Bridge : The methoxy linker in the target compound may increase steric hindrance compared to direct imidazole-aniline linkages (e.g., ), affecting binding interactions in biological systems .

Spectroscopic Characterization

  • 1H NMR :
    • The target compound’s aniline protons are expected near δ 6.5–7.5 ppm, while the methoxy group would resonate at δ ~3.8 ppm. Comparatively, chloro-substituted benzimidazoles () show upfield shifts for aromatic protons due to electron-withdrawing Cl .
    • Nitroimidazole protons (e.g., ) exhibit distinct splitting patterns due to the nitro group’s deshielding effect .
  • FTIR: Nitro groups (NO₂) in the target compound display strong absorption bands near 1520–1350 cm⁻¹, absent in non-nitro analogs like 4-(1H-Imidazol-1-yl)aniline .

Biological Activity

4-((1-Methyl-5-nitro-1H-imidazol-2-yl)methoxy)aniline, a compound featuring a nitro-imidazole moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and mechanism of action, supported by data tables and relevant case studies.

The molecular formula of this compound is C10H12N4O3C_{10}H_{12}N_{4}O_{3} with a molecular weight of approximately 236.23 g/mol. The structure includes an aniline group linked to a methoxy-substituted imidazole, which is critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing imidazole derivatives. For instance, it has been demonstrated that derivatives similar to this compound exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

A study evaluated the compound's efficacy against several cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer). The results are summarized in Table 1.

Cell Line IC50 (µM) Mechanism of Action
MCF-712.50Induction of apoptosis
A54926.00Cell cycle arrest
HeLa14.31Microtubule disruption

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The compound showed promising results, particularly against MCF-7 cells, where it induced apoptosis and disrupted normal cell cycle progression.

Antimicrobial Activity

In addition to anticancer properties, the compound has demonstrated antimicrobial activity against various pathogens. The mechanism often involves interference with bacterial DNA synthesis or cell wall integrity.

Case Study: Antimicrobial Screening

A screening assay tested the compound against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results are shown in Table 2.

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64

These findings suggest that this compound possesses significant antibacterial properties, making it a candidate for further development as an antimicrobial agent.

The biological activity of this compound can be attributed to its ability to interact with cellular targets:

  • Apoptosis Induction : The compound promotes apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : It disrupts the normal progression of the cell cycle, particularly at the G2/M phase.
  • Antimicrobial Mechanism : The nitro group may undergo reduction in anaerobic conditions typical of certain bacterial environments, leading to the generation of reactive intermediates that damage cellular components.

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